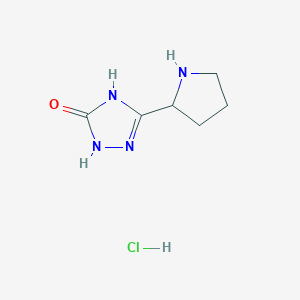![molecular formula C8H13ClN2O B3095893 [2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride CAS No. 1269189-05-0](/img/structure/B3095893.png)
[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride
Übersicht
Beschreibung
“[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride” is a chemical compound with the CAS Number: 1269189-05-0 . It has a molecular weight of 188.66 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O.ClH/c1-10(2)8-5-7(6-11)3-4-9-8;/h3-5,11H,6H2,1-2H3;1H . The InChI key is WZIFTVKJGZJLQH-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 188.66 .
Wissenschaftliche Forschungsanwendungen
Catalyst for Acylation of Alcohols
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) acts as a recyclable catalyst for acylating inert alcohols and phenols under base-free conditions. The reaction mechanism involves DMAP·HCl directly forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which is attacked by a nucleophilic substrate to release the acylation product and regenerate DMAP·HCl (Liu, Ma, Liu, & Wang, 2014).
Reduction of Carbon Dioxide to Methanol
Substituted pyridiniums, including those with dimethylamino groups, have been studied for their ability to electrochemically reduce carbon dioxide to methanol. The basicity of the nitrogen in the amine and the LUMO energy of the pyridinium correlate with enhanced carbon dioxide reduction efficiency (Barton Cole et al., 2015).
Magnetic Properties of Hydrochloride Crystals
Research on hydrochloride crystals, including those based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, revealed insights into their magnetic properties and crystal-stacking structures, which are significant for understanding supramolecular interactions and magnetic behavior (Yong, Zhang, & She, 2013).
Luminescence of Aminopyridines
Studies on the luminescence of aminopyridines, including 2-, and 4-(dimethylamino)pyridines, measured quantum yields and lifetimes of fluorescence and phosphorescence in various solvent conditions. These studies contribute to understanding the excited state properties of these compounds (Kimura, Takaoka, & Nagai, 1977).
Reactivity of Methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate Dichloride
Research into the preparation, structure, and reactivity of methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl) propenoate dichloride discusses its conversion to other compounds and its unique structural properties, which are important for understanding its chemical behavior (Koch, Waterman, Banks, & Streitwieser, 1990).
Spectrophotometric Determination in Analytical Chemistry
The use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in forming amide bonds in an aqueous medium is relevant in analytical chemistry, as demonstrated by a spectrophotometric flow injection analysis developed for its detection (Seno, Matumura, Oshima, & Motomizu, 2008).
Synthesis of Nonlinear Optical Materials
Thienyl-substituted pyridinium salts, including those with dimethylamino groups, have been synthesized to investigate their effect on crystal packing for applications in nonlinear optics. The study of their crystal structures and optical properties is crucial for advancing optical materials (Dai, Tan, Ye, & Yang, 2014).
Eigenschaften
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-10(2)8-5-7(6-11)3-4-9-8;/h3-5,11H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIFTVKJGZJLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095833.png)
![[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride](/img/structure/B3095835.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/structure/B3095840.png)

![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095848.png)


![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/structure/B3095881.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3095886.png)


![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/structure/B3095902.png)
